

Comprehensive Technical Guide to 4-AcO-EPT: Chemistry, Pharmacology, and Research Applications

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Compound Focus: 4-acetoxy EPT

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Introduction and Chemical Profile

4-Acetoxy-N-ethyl-N-propyltryptamine (4-AcO-EPT) represents a synthetic tryptamine compound emerging in psychedelic research with potential significance for neuropsychiatric therapeutics. As an analog of the naturally occurring psychedelic compound psilocybin, 4-AcO-EPT belongs to a class of **4-substituted tryptamines** that have recently gained attention for their unique pharmacological properties and potential research applications. The compound functions as a **putative prodrug** for the active metabolite 4-HO-EPT (4-hydroxy-N-ethyl-N-propyltryptamine), which exhibits potent agonist activity at serotonin receptors, particularly the 5-HT(_{2A}) subtype [1] [2].

The structural characteristics of 4-AcO-EPT include a tryptamine backbone with specific modifications that differentiate it from classical psychedelic tryptamines. The molecular structure features an **acetoxy group at the 4-position** of the indole ring and **N-ethyl-N-propyl substitutions** on the terminal amine. These modifications substantially alter the compound's physicochemical properties, receptor binding affinity, functional activity, and metabolic profile compared to its dimethyl analog (psilocin) and other tryptamine derivatives [2]. The systematic name for the compound is 3-[2-(ethylpropylamino)ethyl]-1H-indol-4-yl acetate, with a molecular formula of $C_{17}H_{24}N_2O_2$ and a molecular weight of 288.39 g/mol [3].

Table 1: Fundamental Chemical Properties of 4-AcO-EPT

Property	Specification
IUPAC Name	3-[2-(Ethylpropylamino)ethyl]-1H-indol-4-yl acetate
Chemical Formula	$C_{17}H_{24}N_2O_2$
Molecular Weight	288.39 g/mol
CAS Number	Not formally assigned
Synonym	4-Acetoxy-N-ethyl-N-propyltryptamine
Storage Conditions	Stable at room temperature when protected from light and moisture

The interest in 4-AcO-EPT arises from both fundamental neuroscience research and the growing investigation of psychedelic compounds for treating various neuropsychiatric conditions, including **treatment-resistant depression**, **substance use disorders**, and **end-of-life anxiety** [1]. Unlike classical psychedelics with extensive historical use, 4-AcO-EPT represents a more recently characterized research compound with limited but growing scientific investigation. Its appearance on the research chemical market and in certain commercial products has highlighted the need for rigorous scientific characterization to understand its pharmacological profile and potential research applications [4] [5].

Synthesis and Chemical Characterization

Synthetic Routes and Optimization

The synthesis of 4-AcO-EPT follows general tryptamine functionalization strategies, typically beginning with a 4-hydroxyindole precursor or through direct modification of psilocin analogs. The original synthetic pathway for 4-acetoxytryptamines was first established by **Albert Hofmann** in 1963 during his investigation of psilocybin analogs [4] [6]. Modern optimized syntheses, such as that published by David Nichols in 1999, have improved yield and purity through careful control of reaction conditions and protection strategies [4] [6]. The synthetic approach generally involves: (1) preparation of the 4-hydroxyindole core structure; (2) N-

alkylation to introduce the ethyl and propyl substituents; and (3) selective acetylation of the 4-hydroxy group using acetic anhydride or acetyl chloride under controlled conditions [2] [6].

The **N-alkylation step** represents a critical point of optimization in the synthesis, as the introduction of asymmetrical N-ethyl-N-propyl groups requires careful selection of alkylating agents and reaction conditions to minimize side products. Research indicates that employing sodium cyanoborohydride reductive amination conditions with appropriate ketone or aldehyde precursors typically yields the desired N-ethyl-N-propyl substitution pattern with satisfactory efficiency [2]. Final purification often involves column chromatography or recrystallization to achieve high chemical purity (>95%) required for research applications [2].

Analytical Characterization and Crystallography

Comprehensive analytical characterization of 4-AcO-EPT has revealed important structural insights, particularly regarding its salt forms. Recent **single-crystal X-ray diffraction** studies have demonstrated that the commonly available "4-AcO-EPT fumarate" actually exists as a **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate-fumaric acid** complex rather than a simple fumarate salt [1]. This structural clarification has significant implications for accurate quantitative dosing in research settings, as the molecular weight differs substantially from simple salt formulations.

Table 2: Summary of Analytical Characterization Data

Analytical Method	Key Findings
X-ray Crystallography	Revealed fumarate-fumaric acid complex with triclinic crystal system, P1 space group
NMR Spectroscopy	Confirmed 1:1 ratio of tryptamine to fumaric acid equivalent; characteristic indole proton signals
Mass Spectrometry	Molecular ion peak at m/z 288.39 consistent with molecular formula
HPLC Purity Analysis	>95% purity reported for research samples

The crystallographic analysis shows that the asymmetric unit contains one 4-acetoxy-N-ethyl-N-n-propyltryptammonium cation, one half of a fumarate dianion, and one half of a fumaric acid molecule [1]. The indole ring system is nearly planar with a root-mean-square deviation of 0.018 Å from planarity. The ethylamino arm exhibits disorder over two orientations, which researchers have characterized with occupancy ratios of 0.895:0.105 [1]. In the extended structure, the components form infinite one-dimensional chains propagating along the [001] direction through a series of N-H⋯O and O-H⋯O hydrogen bonds, creating a stable crystalline lattice [1].

This precise structural characterization addresses previous mischaracterization in the literature, where the compound was often incorrectly described as a hydrofumarate salt [7] [1]. Such fundamental characterization errors can propagate through all subsequent research, compromising pharmacological and metabolic data. The clarified structural information enables more accurate dosing in experimental protocols and facilitates correlation between chemical structure and biological activity [1].

Pharmacology and Mechanism of Action

In Vitro Functional Activity

4-AcO-EPT exhibits a characteristic pharmacological profile of serotonergic psychedelics, acting primarily as a **5-HT(_{2A}) receptor agonist**. Calcium mobilization assays conducted in vitro demonstrate that 4-AcO-EPT functions as a partial agonist at human 5-HT(_{2A}) receptors, with an reported EC_{50} value of 24.0 nM [1]. The compound shows similar potency at 5-HT(_{2B}) receptors but reduced activity at 5-HT(_{2C}) receptors, a selectivity profile that aligns with other psychedelic tryptamines [2]. Importantly, the O-acetylated form (4-AcO-EPT) demonstrates approximately **10- to 20-fold reduced potency** in vitro compared to its deacetylated metabolite (4-HO-EPT), which exhibits an EC_{50} of 4.24 nM at 5-HT(_{2A}) receptors [1].

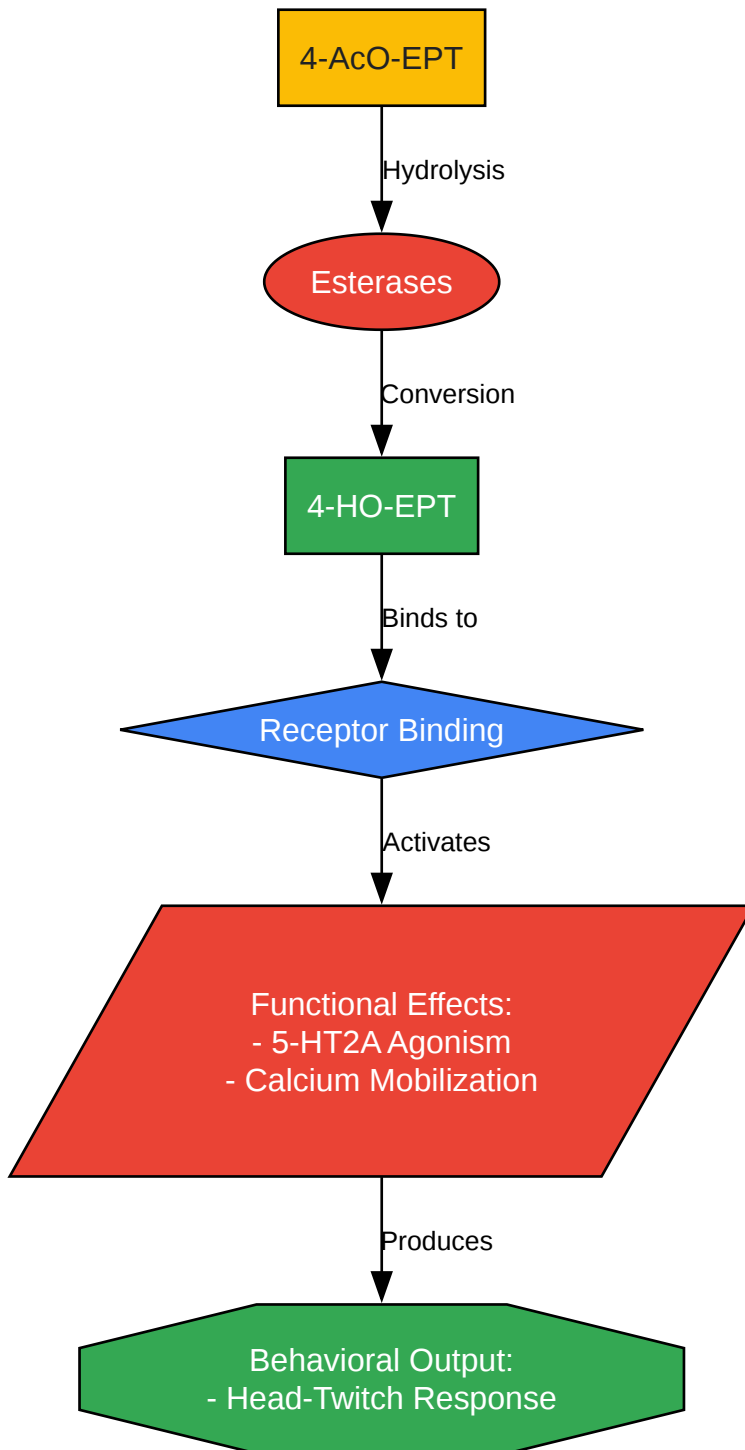
Receptor binding studies indicate that 4-HO-EPT (the active metabolite) competes for binding at multiple serotonin receptor subtypes beyond the 5-HT(₂) family, including 5-HT(_{1A}) and other central nervous system receptors [1]. This promiscuous binding profile is consistent with classical psychedelic tryptamines and may contribute to the complex phenomenological effects observed in vivo. The **functional efficacy** of 4-

AcO-EPT at 5-HT(_{2A}) receptors is characterized by approximately 70-80% of the maximal response elicited by serotonin, typical of partial agonists in this chemical class [2].

In Vivo Behavioral Effects and Prodrug Metabolism

In vivo studies conducted in C57BL/6J mice demonstrate that 4-AcO-EPT induces the characteristic **head-twitch response (HTR)**, a well-validated behavioral correlate of psychedelic effects in rodents [2]. Unlike the in vitro data, the in vivo potency of 4-AcO-EPT is nearly equivalent to its deacetylated analog, with both compounds producing dose-dependent increases in HTR frequency [2]. This discrepancy between in vitro and in vivo potency strongly suggests that 4-AcO-EPT functions primarily as a **prodrug** that undergoes rapid enzymatic deacetylation to the active metabolite 4-HO-EPT in vivo.

The metabolic conversion of 4-AcO-EPT to 4-HO-EPT is catalyzed by esterases and other hydrolytic enzymes, likely occurring during first-pass metabolism and in systemic circulation [6]. This **biotransformation** accounts for the similar behavioral effects observed between 4-AcO-EPT and directly administered 4-HO-EPT. Recent research indicates that the acetoxy group hydrolyzes approximately forty times faster than the phosphoryloxy group of psilocybin, potentially leading to more efficient delivery of the active psychedelic compound [1]. This rapid hydrolysis may contribute to reported differences in onset time and overall experience compared to psilocybin.



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Figure 1: Metabolic Activation and Pharmacodynamic Pathway of 4-AcO-EPT

Experimental Protocols

Receptor Binding and Functional Assays

Calcium Mobilization Assay: This protocol assesses functional activity of 4-AcO-EPT at serotonin receptors using FLIPR (Fluorescent Imaging Plate Reader) technology [2].

- **Cell Preparation:** HEK293 cells stably expressing human 5-HT(_{2A}), 5-HT(_{2B}), or 5-HT(_{2C}) receptors are maintained in DMEM supplemented with 10% FBS and appropriate selection antibiotics. Cells are seeded at 25,000 cells/well in black-walled, clear-bottom 96-well plates 24 hours before assay.
- **Dye Loading:** Culture medium is removed and replaced with 100 μ L of assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with 2.5 mM probenecid. Cells are incubated for 60 minutes at 37°C.
- **Compound Preparation:** 4-AcO-EPT is prepared as a 10 mM stock solution in DMSO and serially diluted in assay buffer to achieve final test concentrations ranging from 0.1 nM to 10 μ M (final DMSO concentration $\leq 0.1\%$).
- **Calcium Flux Measurement:** Following dye loading, cells are placed in FLIPR instrument. Baseline fluorescence is measured (excitation 485 nm, emission 525 nm) for 10 seconds, followed by automated addition of 100 μ L of test compound and continued measurement for additional 90 seconds.
- **Data Analysis:** Maximum fluorescence intensity (F_{\max}) after compound addition is normalized to baseline fluorescence (F_0). Concentration-response curves are generated by nonlinear regression analysis to determine EC_{50} and E_{\max} values relative to reference agonist (typically serotonin).

Competitive Receptor Binding Assay: This protocol evaluates affinity of 4-AcO-EPT for various neurotransmitter receptors [2].

- **Membrane Preparation:** Cell membranes expressing target receptors are prepared by homogenization in ice-cold Tris-HCl buffer (50 mM, pH 7.4) followed by centrifugation at $40,000 \times g$ for 10 minutes. Membrane pellets are resuspended in assay buffer.
- **Binding Reaction:** In a final volume of 500 μ L, incubation mixtures contain membrane preparation (50-100 μ g protein), radioligand at approximately K_d concentration, and increasing concentrations of 4-AcO-EPT (typically 0.1 nM to 100 μ M). Nonspecific binding is determined in the presence of 10 μ M unlabeled reference ligand.
- **Incubation and Separation:** Samples are incubated to equilibrium (typically 60-90 minutes at 25°C), then rapidly filtered through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine using a cell harvester.
- **Quantification:** Filter-bound radioactivity is measured by liquid scintillation counting. IC_{50} values are determined from competition curves, and K_i values are calculated using the Cheng-Prusoff equation.

Table 3: Summary of Key Pharmacological Parameters for 4-AcO-EPT and Related Compounds

Compound	5-HT(_{2A}) EC ₅₀ (nM)	5-HT(_{2B}) EC ₅₀ (nM)	5-HT(_{2C}) EC ₅₀ (nM)	HTR ED ₅₀ (mg/kg)
4-AcO-EPT	24.0	Similar to 5-HT(_{2A})	Reduced potency	~3-5 (estimated)
4-HO-EPT	4.24	Similar to 5-HT(_{2A})	Reduced potency	~2-4 (estimated)
Psilocin	6.2	8.5	12.3	0.3
LSD	2.9	7.5	5.7	0.15

In Vivo Behavioral Assessment

Head-Twitch Response (HTR) in Mice: This protocol quantifies the characteristic head-twitch behavior induced by serotonergic psychedelics in mice, serving as a behavioral proxy for human psychedelic effects [2].

- **Animals:** Male C57BL/6J mice (6-8 weeks old) are group-housed under standard laboratory conditions with a reversed 12-hour light/dark cycle (lights off at 0700 h). Testing occurs during the dark phase.
- **Drug Preparation:** 4-AcO-EPT is dissolved in isotonic saline. For comparison, psilocin is dissolved in water containing 5 mM tartaric acid (pH ~5.0). All solutions are prepared fresh daily and administered intraperitoneally at 5 mL/kg.
- **Dosing Protocol:** Mice receive 4-AcO-EPT at doses ranging from 0.3 to 10 mg/kg (expressed as freebase weight). Positive control groups receive psilocin (0.1-3 mg/kg), while vehicle control groups receive saline alone.
- **Behavioral Recording:** Immediately after injection, mice are placed individually in clear observation chambers (20 × 20 × 30 cm) and allowed to habituate for 10 minutes. Head-twitch responses are then recorded for 20 minutes using automated head movement detection systems or by trained observers blind to experimental conditions.
- **Data Analysis:** HTR frequency is quantified as the total number of characteristic head-twitches occurring during the observation period. Dose-response curves are analyzed by nonlinear regression to determine ED₅₀ values.

Analytical Quantification Methods

HPLC-MS/MS Analysis of 4-AcO-EPT and Metabolites: This protocol enables precise quantification of 4-AcO-EPT and its metabolites in biological samples [8].

- **Sample Preparation:** Biological samples (plasma, brain tissue homogenate) are mixed with 3 volumes of ice-cold acetonitrile containing internal standard (e.g., deuterated analog). Samples are vortexed vigorously for 60 seconds, then centrifuged at $15,000 \times g$ for 10 minutes at 4°C . The supernatant is transferred to autosampler vials for analysis.
- **Chromatographic Conditions:**
 - Column: ZORBAX RRHD Eclipse Plus C18 (2.1×50 mm, $1.8 \mu\text{m}$)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in methanol
 - Gradient: 5% B to 95% B over 8 minutes, hold 2 minutes
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μL
- **Mass Spectrometric Detection:**
 - Ionization: Positive electrospray ionization (ESI+)
 - Detection: Multiple Reaction Monitoring (MRM)
 - Ion Transitions: 4-AcO-EPT: $289.2 \rightarrow 190.1$ (quantifier), $289.2 \rightarrow 145.1$ (qualifier)
 - Collision Energies: Optimized for each compound (typically 15-25 eV)
 - Dwell Time: 50 ms per transition
- **Quantification:** Calibration curves are prepared using matrix-matched standards (0.1-100 ng/mL). Data are acquired and processed using appropriate mass spectrometry software (e.g., Agilent MassHunter).

Regulatory and Safety Landscape

Legal Status and Regulatory Considerations

The legal status of 4-AcO-EPT exists in a **complex regulatory landscape** that varies significantly by jurisdiction. In the United States, 4-AcO-EPT likely qualifies as a **Schedule I controlled substance analogue** under the Federal Analogue Act (21 U.S.C. § 813) due to its substantial similarity to Schedule I substances like psilocybin in both chemical structure and purported psychoactive effects [4]. This classification makes it illegal to manufacture, distribute, or possess for human consumption. However,

enforcement has been inconsistent, leading to its availability in certain commercial contexts, particularly in products sometimes misleadingly marketed as containing "psychoactive mushrooms" or "mushroom blends" [4] [5].

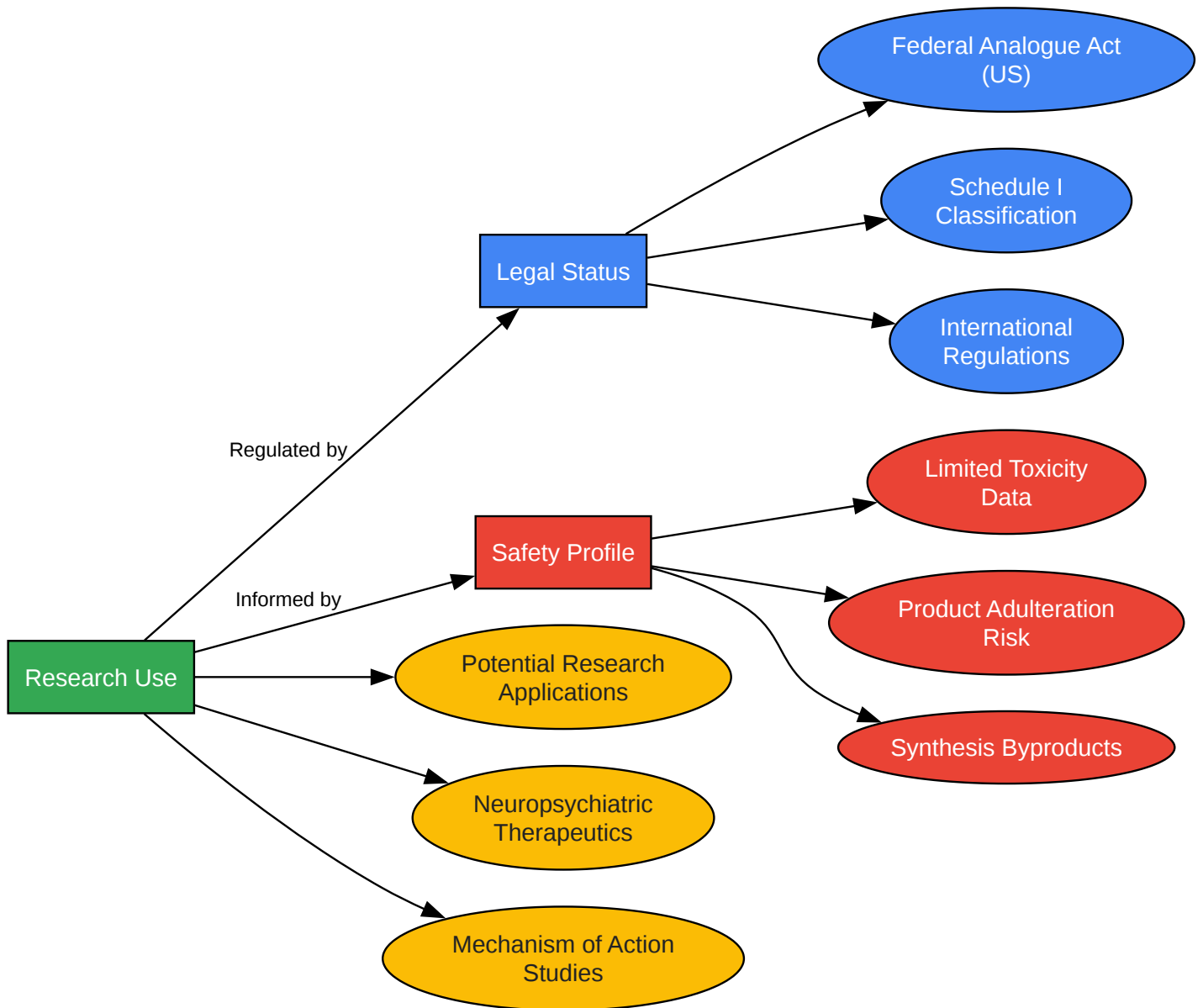
Internationally, 4-AcO-EPT has been recognized as a **New Psychoactive Substance (NPS)** by organizations including the United Nations Office on Drugs and Crime (UNODC) and Europol [4]. Despite this recognition, explicit control under international drug conventions remains inconsistent, creating a patchwork of regulations that complicates research and legal commerce. The **ambiguity in regulatory frameworks** stems partly from the linguistic vagueness of terms like "substantially similar" in analogue laws, which lack precise scientific definition and have been interpreted differently across jurisdictions [4].

Toxicity and Safety Considerations

Comprehensive toxicological data for 4-AcO-EPT remains limited, though its safety profile is generally assumed to parallel that of psilocybin and psilocin due to their structural similarity and shared metabolic pathway [6]. However, important **safety concerns** have emerged from the unregulated market:

- **Product Adulteration:** Products containing 4-AcO-EPT have been found to contain unexpected substances, including other psychoactive compounds like ketamine and amphetamines, as identified by analytical testing [4].
- **Synthesis Byproducts:** The manufacturing process may involve solvents and reagents with unknown toxicological profiles, potentially leaving harmful residues in the final product [4].
- **Dosage Inconsistency:** Crystallographic studies revealing the complex fumarate-fumaric acid structure of 4-AcO-EPT highlight potential challenges in accurate dosing, particularly when researchers assume a simple salt formulation [1].

Recent public health incidents, such as the 2024 Diamond Shroomz product recall that sickened over 100 people across 28 states, underscore the potential risks associated with inadequately regulated psychoactive products [5]. While the exact causative agent in these incidents remains uncertain, they highlight the critical need for rigorous quality control and safety assessment of research chemicals like 4-AcO-EPT.



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Figure 2: Research, Regulatory, and Safety Considerations for 4-AcO-EPT

Conclusion and Future Research Directions

4-AcO-EPT represents a chemically sophisticated tryptamine derivative with potential value for neuroscience research and psychopharmacology. The compound's **defined prodrug characteristics**, **favorable receptor binding profile**, and **predictable metabolism** to an active psychedelic metabolite make it particularly interesting for methodological studies of serotonin receptor function and psychedelic pharmacology. Recent crystallographic characterization has resolved previous misidentifications of its salt form, enabling more precise quantitative research [1].

Significant **research gaps** remain regarding the detailed pharmacokinetics, metabolism, and long-term effects of 4-AcO-EPT. Future studies should focus on comprehensive ADME (absorption, distribution, metabolism, excretion) profiling, detailed receptor interaction mapping, and potential therapeutic applications. The complex legal status of 4-AcO-EPT and related tryptamines continues to present challenges for legitimate research, highlighting the need for clear regulatory frameworks that distinguish between research use and recreational consumption [4] [5].

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